molecular formula C6H3BrClNO3 B2576690 4-Bromo-5-chloro-2-nitrophenol CAS No. 65001-78-7

4-Bromo-5-chloro-2-nitrophenol

Cat. No. B2576690
CAS RN: 65001-78-7
M. Wt: 252.45
InChI Key: FDHXSXGNKTYRRU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, nitro compounds in general can undergo a variety of reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

It is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Green Synthesis and Urease Inhibition

The compound 4-Bromo-5-chloro-2-nitrophenol has been utilized in the green synthesis of Schiff base compounds. Specifically, a study reported the synthesis of a Schiff base through the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical method. This Schiff base demonstrated significant urease inhibitory activity, suggesting its potential applications in medicine and agriculture as a urease inhibitor. Additionally, the compound exhibited minimal free radical scavenging activity, indicating its potential use in oxidative stress-related conditions (Zulfiqar et al., 2020).

Antimicrobial Activity

Another study focused on the antimicrobial activity of complexes derived from this compound. Copper(II) and iron(III) complexes of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitrophenols were synthesized and characterized, showing high thermal stability and significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential in the development of new antimicrobial agents (Tavman et al., 2010).

Environmental Decontamination

The adsorptive removal of chloro-nitrophenols from aqueous solutions using graphene indicates the potential environmental application of this compound in water purification technologies. The study showed that graphene could effectively adsorb 4-chloro-2-nitrophenol, which shares structural similarities with this compound, suggesting its potential use in the decontamination of water bodies contaminated with nitrophenol derivatives (Mehrizad & Gharbani, 2014).

Toxicity and Biodegradation Studies

Research on the toxicity of phenolic compounds to bacteria involved in petroleum refinery wastewater treatment revealed insights into the environmental impact and biodegradation potential of compounds like this compound. These studies are crucial for understanding how such compounds affect microbial populations in natural and engineered environments and for developing strategies for their bioremediation (Nweke & Okpokwasili, 2010).

Safety and Hazards

The safety information for 4-Bromo-5-chloro-2-nitrophenol indicates that it is potentially hazardous. The safety pictograms GHS05, GHS07, and GHS09 are associated with it, and the signal word is "Danger" . Specific hazard statements were not available in the search results.

properties

IUPAC Name

4-bromo-5-chloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSXGNKTYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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